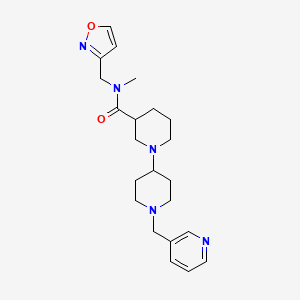![molecular formula C18H17N3O2 B5318359 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline, also known as EI, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific research areas. This compound belongs to the family of indoloquinoxalines, which have been found to exhibit biological activity and have been studied for their potential as therapeutic agents. In
Mécanisme D'action
The mechanism of action of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which may contribute to its anti-cancer activity. In neuroprotection studies, this compound has been found to protect neurons from oxidative stress and apoptosis. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Other areas of research include the development of this compound derivatives with improved solubility and bioactivity, and the evaluation of this compound in combination with other therapeutic agents. Finally, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline involves the condensation of 2,3-diaminonaphthalene with ethyl glyoxylate in the presence of acetic anhydride. The resulting product is then cyclized with phosphorus oxychloride to yield this compound. This method has been reported to have a yield of approximately 50%.
Applications De Recherche Scientifique
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo. Other areas of research include neuroprotection, anti-inflammatory activity, and antimicrobial activity.
Propriétés
IUPAC Name |
2,3-diethoxy-6H-indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-22-15-9-13-14(10-16(15)23-4-2)21-18-17(19-13)11-7-5-6-8-12(11)20-18/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAWVISTYNSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4NC3=N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)


![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)



![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)